![molecular formula C12H12N4 B14612400 3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine CAS No. 60034-80-2](/img/structure/B14612400.png)
3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenyltriazene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with phenyltriazene intermediates. For instance, the Kröhnke pyridine synthesis is a notable method that involves the condensation of α-pyridinium methyl ketone salts with α, β-unsaturated carbonyl compounds under mild conditions . Another method includes the use of Grignard reagents with pyridine N-oxides, followed by treatment with acetic anhydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine involves its interaction with specific molecular targets and pathways. The phenyltriazene moiety can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pyridine ring can act as a coordinating site for metal ions, facilitating catalytic processes and enhancing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
3-[(1E)-1-Buten-3-yn-1-yl]pyridine: Shares a similar pyridine core but with different substituents.
3-Methylpyridine: A simpler analog with a methyl group instead of the phenyltriazene moiety.
Uniqueness: 3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine is unique due to its combination of a pyridine ring and a phenyltriazene group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
60034-80-2 |
|---|---|
Molekularformel |
C12H12N4 |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
N-(pyridin-3-ylmethyldiazenyl)aniline |
InChI |
InChI=1S/C12H12N4/c1-2-6-12(7-3-1)15-16-14-10-11-5-4-8-13-9-11/h1-9H,10H2,(H,14,15) |
InChI-Schlüssel |
VPELZGYJLVSFMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NN=NCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


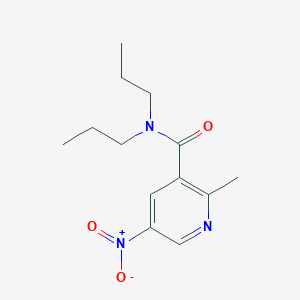
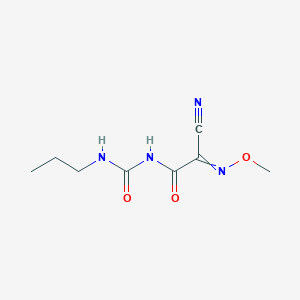
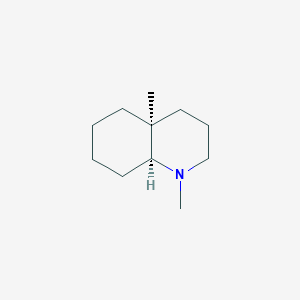
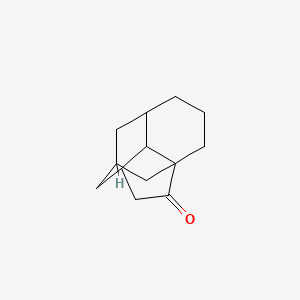
![4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14612337.png)
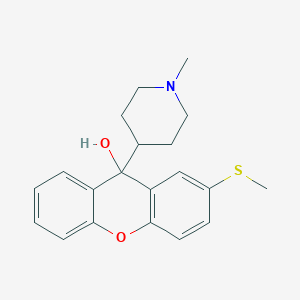

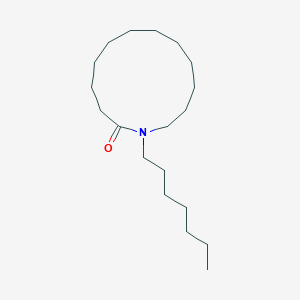

![Phenol, 4-[(2S)-2-amino-2-(1H-benzimidazol-2-yl)ethyl]-](/img/structure/B14612375.png)
![6-[Bis(carboxymethyl)amino]hexanoic acid](/img/structure/B14612387.png)
![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)


